5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c1-22-13-5-4-10(16)7-12(13)15(21)17-8-11-9-20(19-18-11)14-3-2-6-23-14/h2-7,9H,8H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFIMLHZIQRXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CN(N=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of 5-Chlorosalicylic Acid
The benzamide precursor originates from 5-chlorosalicylic acid , which undergoes methylation at the phenolic hydroxyl group. Two routes are documented:
- Direct methylation under anhydrous conditions : Treatment with dimethyl sulfate in acetone and potassium carbonate yields methyl 5-chloro-2-methoxybenzoate (95% yield).
- Aqueous methylation : Sequential esterification (using methanol/H2SO4) followed by methylation with dimethyl sulfate in NaOH/acetone produces the same ester (89% yield).
Alkaline hydrolysis of the ester (10% NaOH, reflux) generates 5-chloro-2-methoxybenzoic acid , which is converted to 5-chloro-2-methoxybenzoyl chloride using thionyl chloride (72% yield).
Synthesis of 1-(Thiophen-2-Yl)-1H-1,2,3-Triazol-4-Ylmethylamine
Preparation of Thiophen-2-Yl Azide
Thiophen-2-yl azide is synthesized via diazotization of 2-aminothiophene with sodium nitrite/HCl, followed by azide formation using NaN3. This intermediate is critical for CuAAC.
Propargylamine Synthesis
Propargylamine is commercially available or prepared via Gabriel synthesis (propargyl bromide + potassium phthalimide, followed by hydrazinolysis).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC "click" reaction between thiophen-2-yl azide and propargylamine proceeds in ethanol at 50°C with Cu(OAc)2/NaAsc catalysis, yielding 1-(thiophen-2-yl)-1H-1,2,3-triazol-4-ylmethylamine (78–85% yield).
Amide Bond Formation
Coupling of Benzoyl Chloride with Triazole-Methylamine
Reaction of 5-chloro-2-methoxybenzoyl chloride with 1-(thiophen-2-yl)-1H-1,2,3-triazol-4-ylmethylamine in dry dichloromethane (DCM) or THF, using triethylamine as a base, affords the target compound (68–74% yield). Alternative methods include:
- Schotten-Baumann conditions : Aqueous NaOH, vigorous stirring (62% yield).
- DCC/HOBt-mediated coupling : Higher yields (81%) but requires purification via column chromatography.
Optimization and Analytical Validation
Reaction Condition Optimization
Spectroscopic Characterization
- IR : N-H stretch (~3280 cm⁻¹), C=O (1650 cm⁻¹), triazole C=N (1620 cm⁻¹).
- 1H NMR : Aromatic protons (δ 7.5–8.2 ppm), triazole CH (δ 7.8 ppm), OCH3 (δ 3.9 ppm).
- MS : Molecular ion peak at m/z 391.8 (M+H)+.
Alternative Synthetic Routes
Reductive Amination Pathway
Condensation of 5-chloro-2-methoxybenzaldehyde with triazole-methylamine under NaBH4 reduction forms a secondary amine, which is oxidized to the amide using Jones reagent (58% yield, lower efficiency).
Solid-Phase Synthesis
Immobilization of the triazole-methylamine on Wang resin, followed by benzoylation and cleavage, achieves 70% purity without chromatography.
Challenges and Mitigation Strategies
- Triazole regioselectivity : CuAAC ensures 1,4-regioselectivity; Ru-catalyzed reactions yield 1,5-isomers, which are undesired.
- Amide hydrolysis : Anhydrous conditions and low temperatures (<0°C) during coupling prevent decomposition.
- Purification difficulties : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates the target compound.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield benzaldehyde derivatives, while substitution of the chloro group can produce various substituted benzamides.
Scientific Research Applications
5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The triazole ring and thiophene moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target.
Comparison with Similar Compounds
Structural Analogues and Anticancer Activity
Table 1: Cytotoxicity (IC₅₀) of Selected Triazole-Containing Benzamide Derivatives
| Compound Name | IC₅₀ (μM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| 5-Chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide | N/A* | N/A* | Under investigation |
| N-(5-Benzylthiazol-2-yl)-4-(4-methyl-1H-1,2,3-triazole-1-yl)benzamide | 0.12 | HL-60 leukemia | DNA damage via apoptosis |
| (1-(2-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl piperazine-carbodithioate | 2.5–3.5 | HL-60 leukemia | Apoptosis induction |
| 3-{1-N-(2-Cyanophenyl)-1H-1,2,3-triazol-4-yl}methyloxybetulinic acid | 2.5 | HL-60 leukemia | 5–7× more potent than betulinic acid |
Key Observations :
- The introduction of a thiophen-2-yl group in the target compound may enhance lipophilicity and membrane permeability compared to analogues with fluorobenzyl or cyanophenyl substituents .
- Compounds with bulky substituents on the triazole ring (e.g., 5-benzylthiazole) exhibit lower IC₅₀ values, suggesting steric effects improve target binding .
- The methoxy group at position 2 in the target compound may reduce metabolic degradation compared to hydroxylated analogues like 5-chloro-2-hydroxy derivatives .
Antimicrobial Activity of Triazole-Benzamide Hybrids
Table 2: Antimicrobial Activity of Selected Compounds
| Compound Name | Microbial Target | Activity Level |
|---|---|---|
| N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides | E. coli | Moderate (10a, 10b, 10c, 10i) |
| Nitazoxanide (N-(5-nitro-2-thiazolyl)benzamide) | Anaerobic pathogens | High (PFOR enzyme inhibition) |
Key Observations :
- The target compound’s thiophene-triazole scaffold differs from nitazoxanide’s nitro-thiazole group, which is critical for PFOR enzyme inhibition .
- Nitro groups (e.g., in nitazoxanide) enhance electron-withdrawing effects, improving interaction with microbial enzymes. The absence of this group in the target compound may limit its antimicrobial efficacy .
Physicochemical and Structural Properties
Key Observations :
- The sugar-containing derivatives (e.g., 7d, 9b) exhibit lower synthetic yields (38%) due to complex stereochemistry, whereas the target compound’s simpler structure may allow higher yields .
- Amino or hydroxyl groups in analogues like 7d and 9b improve solubility but may reduce blood-brain barrier penetration compared to the methoxy group in the target compound .
Biological Activity
5-Chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a compound that has gained attention in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound consists of a benzamide core with several functional groups that contribute to its biological activity:
- Chlorine atom at the 5-position
- Methoxy group at the 2-position
- Thiophene ring attached to a triazole moiety
Chemical Formula
Molecular Weight
The molecular weight of the compound is approximately 353.83 g/mol.
Anticancer Activity
Recent studies have indicated that compounds featuring triazole and thiophene moieties exhibit significant anticancer properties. For instance, the presence of the triazole ring enhances interaction with biological targets involved in cancer cell proliferation.
Case Study: Cytotoxicity Assays
In vitro assays demonstrated that 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide exhibited cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It was tested against several bacterial strains, revealing significant activity.
Antibacterial Testing Results
These findings suggest that the compound may serve as a lead for developing new antibacterial agents.
The biological activity of 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is thought to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Action : The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Recent Advances
Research continues to explore the structure–activity relationships (SAR) of similar compounds to enhance efficacy and reduce toxicity. For example, modifications to the thiophene or triazole moieties could lead to improved biological profiles.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds potential for applications in:
- Cancer Therapy : As a chemotherapeutic agent targeting various cancers.
- Infectious Diseases : As an antibiotic or antifungal agent.
Q & A
Q. What are the key synthetic pathways for 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide?
The synthesis typically involves multi-step reactions:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core.
- Amide coupling : Reaction of 5-chloro-2-methoxybenzoic acid derivatives with a triazole-containing amine using coupling agents like EDCI/HOBt .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for high yields, with temperatures ranging from 70–80°C .
- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures .
Q. How is the molecular structure of the compound confirmed experimentally?
Key analytical techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions and connectivity (e.g., methoxy at C2, thiophene-triazole linkage) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 387.08) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide and triazole groups) .
Q. What functional groups influence the compound’s reactivity and stability?
Critical groups include:
- Amide (-CONH-) : Prone to hydrolysis under acidic/basic conditions; stability tests require pH-controlled buffers .
- Triazole ring : Participates in π-π stacking and hydrogen bonding, affecting solubility and biological interactions .
- Thiophene moiety : Electron-rich sulfur atom influences redox behavior and metabolic stability .
Q. What are standard protocols for evaluating the compound’s purity?
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time consistency indicates purity >95% .
- TLC : Silica gel plates using ethyl acetate/hexane (3:7) as mobile phase; single spot confirmation .
- Elemental analysis : Carbon, hydrogen, nitrogen (CHN) percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst screening : Compare Cu(I) salts (e.g., CuI vs. CuBr) for triazole formation efficiency .
- Solvent effects : Test DMF vs. THF for amide coupling; DMF improves solubility but may require post-reaction dialysis .
- Temperature gradients : Higher temperatures (80°C) accelerate cycloaddition but risk side reactions; microwave-assisted synthesis reduces time .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
- Substituent variation : Compare analogues with modified thiophene (e.g., 3-chloro vs. 5-nitro) to assess antimicrobial potency .
- Bioisosteric replacement : Replace triazole with oxadiazole to study impact on target binding affinity .
- Computational docking : AutoDock Vina simulations to predict interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) .
Q. How do conflicting biological activity data across studies arise, and how can they be resolved?
- Source of discrepancies : Variability in assay protocols (e.g., bacterial strain differences, incubation times) .
- Mitigation strategies :
- Standardize MIC (minimum inhibitory concentration) assays using CLSI guidelines.
- Include positive controls (e.g., ciprofloxacin for antibacterial studies) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction : SwissADME or pkCSM tools estimate bioavailability, CYP450 inhibition, and blood-brain barrier permeability .
- QSAR models : Use molecular descriptors (e.g., logP, polar surface area) to correlate with solubility or toxicity .
Q. How is the compound’s stability under physiological conditions assessed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
